2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (IUPAC name) is a bicyclic heterocyclic compound belonging to the benzoxazinoid class. Its molecular formula is C₈H₇NO₃, with a molecular weight of 165.15 g/mol . Structurally, it features a benzoxazine core with a hydroxyl group at position 2 and a ketone at position 3 (Figure 1). This compound, often abbreviated as HBOA (2-hydroxy-1,4-benzoxazin-3-one) in plant biochemistry , is a key intermediate in the biosynthesis of benzoxazinoids—defense metabolites in plants like wheat and maize .
Properties
IUPAC Name |
2-hydroxy-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4,8,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQBFYRBJKDACN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314114 | |
| Record name | HBOA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (R)-2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23520-34-5 | |
| Record name | NSC280714 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HBOA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
207 °C | |
| Record name | (R)-2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Key Method: Chloroacetyl Chloride-Mediated Cyclization
Reagents : 2-Aminophenol, chloroacetyl chloride, triethylbenzylammonium chloride (TEBA), NaHCO₃, chloroform.
Conditions :
-
Chloroacetyl chloride is added to 2-aminophenol in chloroform at 0°C.
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Reaction stirred at 60°C for 16 hours.
Yield : 78.04%.
Mechanism :
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Nucleophilic substitution forms 2-chloro-N-(2-hydroxyphenyl)acetamide.
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Intramolecular O-alkylation under basic conditions yields HBOA.
Advantages : High yield, simple reagents.
Limitations : Prolonged reaction time; requires careful temperature control.
Reductive Cyclization of Nitrophenoxy Acetonitrile
Reagents : 2-(2-Nitrophenoxy)acetonitrile, Fe powder, acetic acid.
Conditions :
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Nitrophenoxy acetonitrile is reduced with Fe in acetic acid.
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Cyclization occurs in situ under reflux.
Yield : 85–92%.
Mechanism :
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Nitro group reduction to amine.
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Spontaneous cyclization via nucleophilic attack.
Advantages : Broad functional group tolerance; scalable.
Limitations : Requires stoichiometric Fe, generating metal waste.
Copper-Catalyzed Cascade Synthesis
Reagents : o-Halophenols, 2-haloamides, CuI, DBU (1,8-diazabicycloundec-7-ene).
Conditions :
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One-pot reaction at 80–100°C in DMSO.
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Catalyzed by CuI (10 mol%) with DBU as base.
Yield : 70–89%.
Mechanism :
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Ullmann-type coupling forms C–O bond.
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Intramolecular amidation completes cyclization.
Advantages : Efficient, single-step process; diverse substituent compatibility.
Limitations : Costly catalyst; sensitive to oxygen.
Microwave-Assisted Synthesis
Reagents : 2-Aminophenol, ethyl bromoacetate, K₂CO₃, acetone.
Conditions :
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O-Alkylation forms ethyl 2-(2-aminophenoxy)acetate.
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Microwave-accelerated cyclization eliminates ethanol.
Advantages : Rapid (30 minutes vs. 16 hours); energy-efficient.
Limitations : Specialized equipment required.
Chlorination-Fluorination Exchange
Reagents : 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one, PCl₅, KF.
Conditions :
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Chlorination with PCl₅ in CH₂Cl₂ at 0°C.
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Fluorination via Cl/F exchange with KF in DMF at 80°C.
Yield : 82%.
Mechanism :
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Dichlorination at C2 position.
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Sequential substitution with fluoride.
Advantages : Avoids hazardous intermediates (e.g., NaH).
Limitations : Multi-step; requires anhydrous conditions.
Comparative Analysis of Methods
Emerging Trends and Optimization
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Green Chemistry : Solvent-free cyclization using ionic liquids (e.g., [omim][BF₄]) reduces environmental impact.
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Enzymatic Routes : Lipase-catalyzed esterification for intermediates (under exploration; no reported yields).
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Flow Chemistry : Continuous synthesis reduces reaction time by 50% compared to batch methods .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzoxazines with various functional groups.
Scientific Research Applications
2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its therapeutic potential in treating various cancers and other diseases.
Mechanism of Action
The mechanism of action of 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with molecular targets such as DNA topoisomerase I. The compound inhibits the catalytic activity of the enzyme, preventing the relaxation of supercoiled DNA and thereby interfering with DNA replication and transcription. This inhibition can lead to the accumulation of DNA damage and ultimately induce cell death in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Benzoxazinoids
Structural and Functional Comparison
Benzoxazinoids are categorized into hydroxamic acids, lactams, and benzoxazolinones. Below is a comparative analysis of HBOA with its analogs (Table 1):
Table 1: Structural and Functional Differences Among Key Benzoxazinoids
HBOA :
- Topoisomerase I Inhibition : HBOA (referred to as BONC-001 in pharmacological studies) exhibits catalytic inhibition of human topoisomerase I (IC₅₀: 8.34 mM), though weaker than derivatives like BONC-013 (IC₅₀: 0.0006 mM) .
- Plant Defense : Acts as a precursor to DIBOA, which is more effective against herbivores and pathogens .
DIBOA :
- Antimicrobial Activity : Demonstrates stronger inhibition of phytopathogens than HBOA due to dual hydroxyl groups enhancing redox activity .
- Allelopathy : Suppresses growth of competing plant species more effectively than HBOA .
DIMBOA :
Analytical Characterization
Biological Activity
2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (commonly referred to as HBOA) is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention due to its significant biological activities, particularly its role as an inhibitor of human DNA topoisomerase I, which is crucial for DNA replication and transcription processes. This article explores the biological activity of HBOA, focusing on its biochemical properties, molecular mechanisms, and potential therapeutic applications.
HBOA exhibits notable biochemical properties that make it a candidate for various applications in medicinal chemistry. Its primary activity involves the inhibition of DNA topoisomerase I, an enzyme essential for relieving torsional strain during DNA replication. By inhibiting this enzyme, HBOA can potentially halt the proliferation of cancer cells.
| Property | Description |
|---|---|
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| CAS Number | 23520-34-5 |
| Inhibitory Action | Inhibits human DNA topoisomerase I |
| Stability | Relatively stable under normal laboratory conditions |
Molecular Mechanism
The mechanism by which HBOA exerts its biological effects primarily involves its interaction with DNA topoisomerase I. The compound binds to the enzyme, preventing the formation of the enzyme-DNA complex necessary for its catalytic activity. This inhibition leads to the accumulation of DNA breaks and ultimately triggers apoptosis in cancer cells.
Mechanistic Pathway
- Binding to Topoisomerase I : HBOA interacts with the active site of the enzyme.
- Inhibition of Catalytic Activity : The binding prevents the enzyme from performing its function on DNA.
- Induction of Apoptosis : Accumulation of DNA damage leads to programmed cell death.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of HBOA in cancer therapy.
- Anticancer Efficacy : A study demonstrated that HBOA significantly reduced cell viability in various cancer cell lines by inducing apoptosis through DNA damage pathways. The IC50 values indicated a potent inhibitory effect, showcasing its potential as an anticancer agent .
- Stability and Degradation : Research indicates that HBOA maintains stability under physiological conditions, which is crucial for its therapeutic efficacy. Studies have shown that it does not degrade rapidly, allowing for sustained biological activity .
- Comparative Analysis : When compared to other benzoxazine derivatives, HBOA exhibited unique specificity in targeting topoisomerase I, distinguishing it from compounds like 2,4-dihydroxy-1,4-benzoxazin-3-one which have broader activity profiles .
Applications in Medicine
The unique properties of HBOA position it as a promising candidate for drug development in oncology. Its ability to selectively inhibit topoisomerase I suggests potential applications in treating various cancers.
Potential Therapeutic Uses
- Cancer Treatment : As an anticancer agent targeting rapidly dividing cells.
- Research Applications : Used as a tool compound in studying topoisomerase-related pathways.
Q & A
Q. What are the common synthetic routes for 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how can reaction conditions be optimized?
The synthesis typically involves cyclization or condensation reactions. A widely used method is the condensation of substituted phenols with glyoxal derivatives under acidic or basic conditions. For example, reacting 2-aminophenol derivatives with glyoxal in methanol at room temperature for 24 hours yields the benzoxazinone core . Optimization involves adjusting solvent polarity (e.g., ethanol vs. dichloromethane), temperature, and catalyst selection to improve yields. Purity can be enhanced via flash chromatography or recrystallization .
Q. How is the molecular structure of this compound characterized experimentally?
Key techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding and π-stacking) .
- NMR spectroscopy : and NMR identify proton environments and carbon connectivity. For example, the hydroxyl proton typically appears as a singlet near δ 5.60 ppm .
- UV/Vis and IR spectroscopy : Confirm functional groups (e.g., carbonyl stretches at ~1600 cm) .
Q. What biological activities have been reported for this compound and its derivatives?
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
SAR studies focus on modifying substituents at positions 2, 3, and 7 of the benzoxazinone core:
- Position 2 : Alkyl groups (e.g., ethyl) enhance lipophilicity, improving membrane permeability .
- Position 3 : Aryl groups (e.g., phenyl) increase antioxidant activity via resonance stabilization of radicals .
- Position 7 : Methoxy or chloro substituents boost antifungal potency by disrupting fungal enzyme activity .
Methodological approach:
Synthesize derivatives with systematic substituent variations.
Test in bioassays (e.g., MIC for antifungals, DPPH assay for antioxidants).
Use computational modeling (e.g., DFT) to correlate electronic properties with activity .
Q. What are the degradation pathways of this compound in environmental or biological systems?
In soil and plant systems, the compound degrades via:
Chemical hydrolysis : Converts to benzoxazolin-2(3H)-one (BOA) under acidic conditions .
Microbial metabolism : Soil bacteria (e.g., Pseudomonas spp.) further metabolize BOA into non-toxic phenolic acids .
Experimental validation:
Q. How can crystallographic data resolve contradictions in reported spectral or biological data?
Discrepancies in NMR or bioassay results often arise from polymorphic forms or stereochemical variations. For example:
- Polymorphism : Two crystal forms of 4-(2-nitrobenzyl)-3-phenyl derivative showed distinct hydrogen-bonding networks, affecting solubility and bioactivity .
- Stereochemistry : The asymmetric unit in crystallographic data can reveal enantiomeric purity, critical for interpreting chiral-dependent activities .
Methodology: Cross-validate spectral data with single-crystal X-ray structures to confirm molecular conformation .
Q. What strategies are recommended for optimizing reaction yields in large-scale synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
